molecular formula C19H21N3O3 B11614195 2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(3-methoxyphenyl)ethanone

2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(3-methoxyphenyl)ethanone

Cat. No.: B11614195
M. Wt: 339.4 g/mol
InChI Key: GWFMSEYHCOCBEH-UHFFFAOYSA-N
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Description

2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(3-METHOXYPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(3-METHOXYPHENYL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Benzodiazole Core: The initial step involves the formation of the benzodiazole core through a cyclization reaction. This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Hydroxypropyl Group: The next step involves the introduction of the hydroxypropyl group. This can be done by reacting the benzodiazole intermediate with 3-chloropropanol in the presence of a base such as potassium carbonate.

    Attachment of the Methoxyphenyl Group: The final step involves the attachment of the methoxyphenyl group. This can be achieved by reacting the intermediate with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the benzodiazole core, potentially leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the methoxyphenyl group, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound can be used as a probe to study the interactions of benzodiazole derivatives with biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool in biochemical research.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Benzodiazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound could be explored for similar therapeutic effects.

Industry

In industry, the compound can be used in the development of new materials. Its unique chemical properties make it suitable for incorporation into polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(3-METHOXYPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. It can also interact with nucleic acids, affecting gene expression and cellular processes. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(4-METHOXYPHENYL)ETHAN-1-ONE
  • **2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(2-METHOXYPHENYL)ETHAN-1-ONE

Uniqueness

The uniqueness of 2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(3-METHOXYPHENYL)ETHAN-1-ONE lies in its specific substitution pattern. The position of the methoxy group on the phenyl ring can significantly influence the compound’s chemical and biological properties. This particular substitution pattern may confer unique binding affinities and selectivities, making it distinct from other similar compounds.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-(3-methoxyphenyl)ethanone

InChI

InChI=1S/C19H21N3O3/c1-25-15-7-4-6-14(12-15)18(24)13-22-17-9-3-2-8-16(17)21-19(22)20-10-5-11-23/h2-4,6-9,12,23H,5,10-11,13H2,1H3,(H,20,21)

InChI Key

GWFMSEYHCOCBEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CN2C3=CC=CC=C3N=C2NCCCO

Origin of Product

United States

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